

An In-depth Technical Guide to the Molecular Targets of Turletricin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Turletricin
Cat. No.:	B15137702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent engineered from the scaffold of Amphotericin B.^{[1][2]} Its development was driven by the need to mitigate the severe nephrotoxicity associated with Amphotericin B while retaining broad-spectrum antifungal activity. This guide provides a comprehensive overview of the molecular targets of **Turletricin**, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization. Through a targeted design, **Turletricin** achieves a favorable therapeutic window by selectively interacting with ergosterol, the primary sterol in fungal cell membranes, leading to rapid fungal cell death with minimal impact on mammalian cells.

Primary Molecular Target: Ergosterol

The principal molecular target of **Turletricin** is ergosterol, an essential sterol component of the fungal cell membrane.^{[2][3]} Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, integrity, and the function of membrane-bound proteins.^[3] **Turletricin** exploits this difference, exhibiting a high selectivity for ergosterol over cholesterol.^[3]

Mechanism of Action: Ergosterol Extraction

The primary mechanism of action of **Turletricin** is the extraction of ergosterol from the fungal cell membrane.^{[2][3]} This is a departure from the long-held belief that polyenes primarily function by forming ion channels. While membrane permeabilization can be a secondary effect, the lethal action of **Turletricin** is primarily attributed to the sequestration of ergosterol from the lipid bilayer.^[3] This leads to a catastrophic loss of membrane integrity and function, ultimately resulting in fungal cell death.^[3] The kinetics of this extraction process are crucial; **Turletricin** has been engineered for the selective and accelerated extraction of ergosterol.^[3]

Quantitative Data

The following tables summarize the available quantitative data for **Turletricin** and its parent compound, Amphotericin B, for comparative purposes.

Table 1: Sterol Binding Affinity

Compound	Ligand	Method	Binding Affinity (K D)	Reference
Turletricin (AM-2-19)	Ergosterol	Not Specified	Data not publicly available	[3]
Turletricin (AM-2-19)	Cholesterol	Not Specified	Does not bind	[3][4]
Amphotericin B	Ergosterol	ITC	High Affinity	[4][5]
Amphotericin B	Cholesterol	ITC	Lower Affinity than Ergosterol	[4][5]

ITC: Isothermal Titration Calorimetry

Table 2: In Vitro Antifungal Activity (MIC $\mu\text{g/mL}$)

Organism	Turletricin (AM-2-19)	Amphotericin B
Candida albicans	Potent Activity	0.5
Candida auris	Potent Activity	1-2
Candida glabrata	Potent Activity	0.5-1
Candida parapsilosis	Potent Activity	0.25-1
Candida tropicalis	Potent Activity	0.5-1
Candida krusei	Potent Activity	1-2
Aspergillus fumigatus	Potent Activity	0.5-1
Cryptococcus neoformans	Potent Activity	0.25-0.5

Note: Specific MIC values for **Turletricin** against a broad panel of fungi are reported to be potent but are not yet publicly available in a comprehensive table format. The values for Amphotericin B are provided for reference.

Table 3: Cytotoxicity Data

Cell Line	Compound	Assay	Endpoint	Result	Reference
Primary Human Renal Cells	Turletricin (AM-2-19)	Not Specified	Toxicity	Renal-sparing	[3]
Human Red Blood Cells	Turletricin (AM-2-19)	Hemolysis Assay	Hemolysis	Low hemolytic activity	[3]
Primary Human Renal Cells	Amphotericin B	Not Specified	Toxicity	Toxic	[3]
Human Red Blood Cells	Amphotericin B	Hemolysis Assay	Hemolysis	Significant hemolytic activity	[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **Turletricin**'s molecular interactions.

Isothermal Titration Calorimetry (ITC) for Sterol Binding

Objective: To quantitatively determine the binding affinity of **Turletricin** to ergosterol and cholesterol.

Materials:

- MicroCal ITC calorimeter
- **Turletricin** solution in a suitable buffer (e.g., PBS with a small percentage of DMSO)
- Large unilamellar vesicles (LUVs) composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) with either 10% ergosterol or 10% cholesterol.
- Matching buffer for dialysis and dilution.

Protocol:

- Prepare LUVs by extrusion.
- Dialyze the **Turletricin** solution and LUVs against the same buffer to minimize heats of dilution.
- Load the LUV suspension into the sample cell of the calorimeter.
- Load the **Turletricin** solution into the injection syringe.
- Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
- Perform a series of injections of the **Turletricin** solution into the sample cell.
- Record the heat changes associated with each injection.

- Analyze the resulting data using the appropriate binding model (e.g., one-site binding) to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To assess the extent and kinetics of fungal membrane damage induced by **Turletricin**.

Materials:

- SYTOX Green nucleic acid stain
- Fungal cell suspension (e.g., *Candida albicans*) in a suitable buffer (e.g., MOPS-glucose)
- **Turletricin** solution at various concentrations
- Fluorometer or fluorescence microplate reader

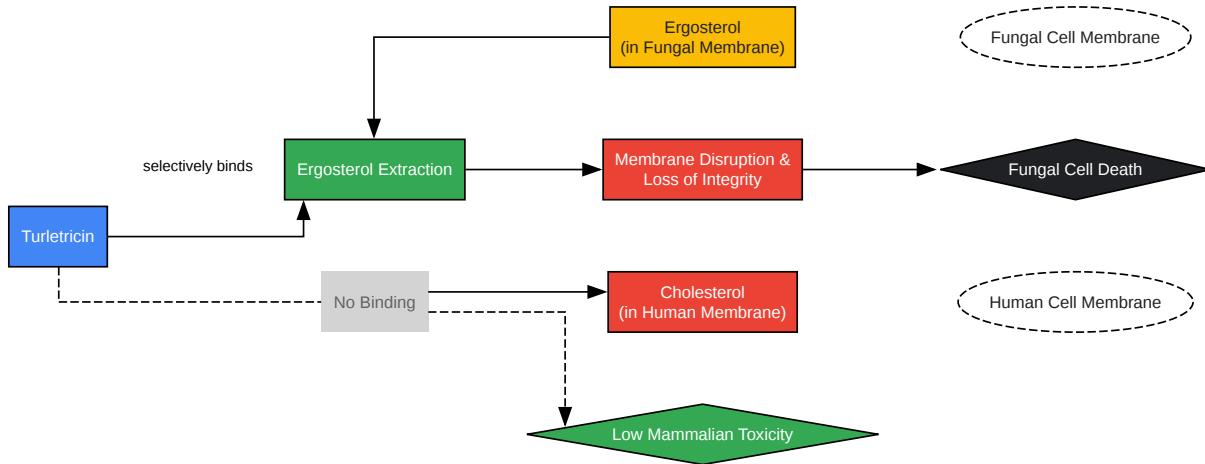
Protocol:

- Grow fungal cells to mid-log phase and wash with buffer.
- Resuspend the cells to a standardized density.
- Add SYTOX Green to the cell suspension to a final concentration of 1 μM and incubate in the dark for 15 minutes.
- Add varying concentrations of **Turletricin** to the cell suspension.
- Monitor the increase in fluorescence over time at an excitation wavelength of ~ 485 nm and an emission wavelength of ~ 520 nm.
- An increase in fluorescence indicates that the cell membrane has been compromised, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

Hemolysis Assay

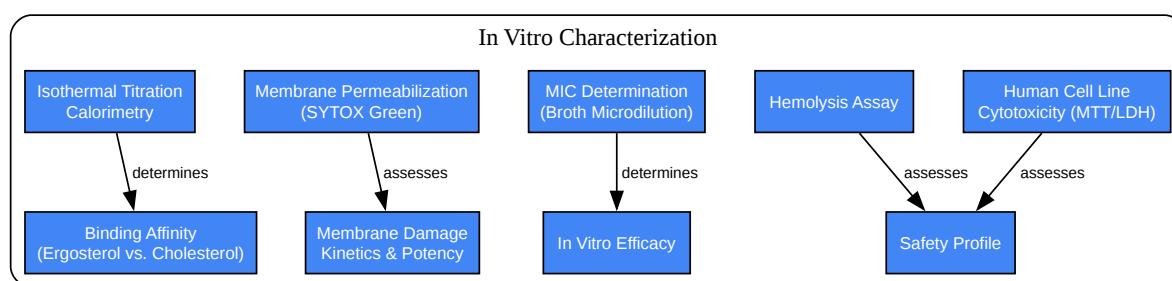
Objective: To evaluate the toxicity of **Turletricin** to mammalian red blood cells.

Materials:


- Freshly collected human red blood cells (hRBCs)
- Phosphate-buffered saline (PBS)
- **Turletricin** solution at various concentrations
- Triton X-100 (positive control for 100% hemolysis)
- Spectrophotometer or microplate reader

Protocol:

- Wash hRBCs with PBS by centrifugation until the supernatant is clear.
- Prepare a 2% (v/v) suspension of hRBCs in PBS.
- Add varying concentrations of **Turletricin** to the hRBC suspension.
- Incubate the samples at 37°C for 1 hour with gentle agitation.
- Centrifuge the samples to pellet the intact cells.
- Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
- Calculate the percentage of hemolysis relative to the positive control (Triton X-100).


Visualizations

Signaling Pathways and Logical Relationships

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Turletricin**'s selective antifungal activity.

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Turletricin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2'-OH of amphotericin B plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Targets of Turletricin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15137702#understanding-the-molecular-targets-of-turletricin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com